1,3-Dithiol-2-one
Description
1,3-Dithiol-2-one is a sulfur-containing heterocyclic compound characterized by a five-membered ring with two sulfur atoms and a ketone group. It serves as a versatile precursor in organic synthesis, particularly for dithiolene ligands, organic conductors, and redox-active materials.
Structure
2D Structure
Properties
IUPAC Name |
1,3-dithiol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2OS2/c4-3-5-1-2-6-3/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLLWHCFLMXGDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2OS2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177709 | |
| Record name | 1,3-Dithiol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2314-40-1 | |
| Record name | 1,3-Dithiol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dithiol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dithiol-2-one can be synthesized through the reaction of diisopropyl xanthogen disulfide with alkynes. This reaction typically requires a radical initiator and proceeds via the formation of a five-membered ring . Another method involves the hydrolytic release of the masked ene-1,2-dithiolate ligand from this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of diisopropyl xanthogen disulfide and alkynes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a radical initiator to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dithiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to dithiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like organolithium compounds (RLi) and Grignard reagents (RMgX) are frequently employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dithiol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and metal complexes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1,3-dithiol-2-one involves its ability to undergo reversible ring-opening reactions. This property makes it an efficient trap for carbon dioxide (CO2) and other small molecules. The compound can also interact with various molecular targets, including metal ions and organic substrates, through its sulfur atoms .
Comparison with Similar Compounds
Structural Analogs: 1,3-Dithiole-2-thione and 1,2-Dithiol-3-thiones
Key Differences :
- Electronic Properties : 1,3-Dithiole-2-thione (C=S) exhibits greater electron-withdrawing character than this compound (C=O), influencing redox behavior in charge-transfer salts .
- Biological Activity: 1,2-Dithiol-3-thiones (e.g., oltipraz) show chemoprotective effects against aflatoxin-induced carcinogenesis, unlike this compound derivatives .
Metal Complexes and Conductivity
Insights :
Stability and Decomposition Pathways
Critical Note: this compound decomposes under singlet oxygen exposure, unlike dithiolium salts (e.g., 4a–h), which are stable toward electrophiles .
Q & A
Q. What strategies reconcile conflicting reactivity data in this compound derivatization across literature studies?
- Systematic variation of reaction parameters (solvent polarity, temperature, catalyst loading) identifies optimal conditions. Meta-analyses of substituent effects (e.g., electron-withdrawing groups reducing nucleophilic attack) contextualize divergent results .
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